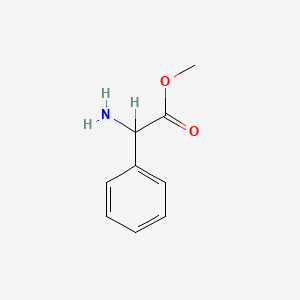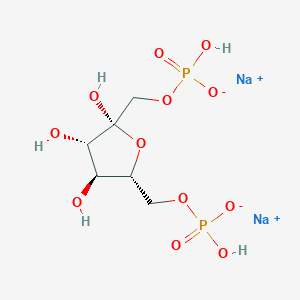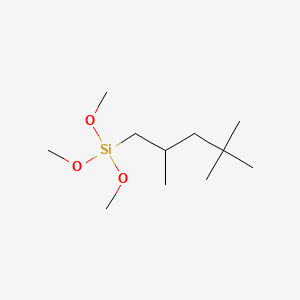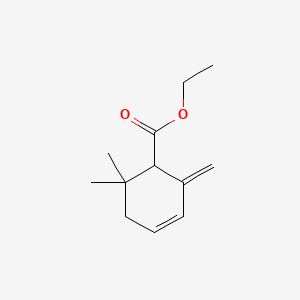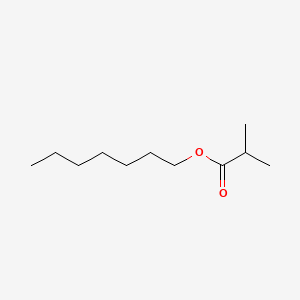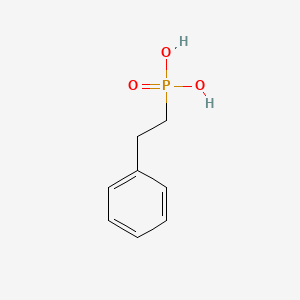
(2-Phenylethyl)phosphonic acid
Overview
Description
(2-Phenylethyl)phosphonic acid is an organic compound with the molecular formula C8H11O3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its high purity and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Organophosphorus compounds, such as (2-phenylethyl)phosphonic acid, are known to play a significant role in separation science and technology . They possess features such as variable oxidation states, multivalence, asymmetry, and metal-binding properties, which highlight their status as a unique and versatile class of compounds .
Mode of Action
It’s known that organophosphorus compounds can proceed through different mechanisms due to their unique properties . For instance, they can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
This compound may affect the phenylalanine ammonia-lyase (PAL) pathway. PAL is a key enzyme in secondary plant metabolism related to several defense processes . Potent PAL inhibitors, including this compound, have some regulatory action on secondary plant metabolism and pathogenicity .
Pharmacokinetics
Its physical and chemical properties such as density (1316 g/cm3), boiling point (3864ºC at 760 mmHg), and melting point (138 °C) have been documented .
Result of Action
In the context of plant biochemistry, this compound has been shown to affect glyceollin accumulation and expression of resistance to certain pathogens in soybean . This suggests that it may have a significant impact on the molecular and cellular effects of the plant’s defense mechanisms.
Action Environment
It’s known that the compound is generally stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Phenylethyl)phosphonic acid can be synthesized through several methods. One common approach involves the hydrolysis of phosphonates. This process can be carried out under both acidic and basic conditions, or by using trimethylsilyl halides to cleave the C-O bond . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrolysis or dealkylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids. These products have diverse applications in different fields .
Scientific Research Applications
(2-Phenylethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a pro-drug or in bone-targeting therapies.
Industry: Utilized in the design of supramolecular or hybrid materials, surface functionalization, and as a phosphoantigen in analytical applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Phenylethyl)phosphonic acid include other phosphonic acids such as:
- Phenylphosphonic acid
- Methylphosphonic acid
- Ethylphosphonic acid
- Aminophosphonic acids
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a phenylethyl group. This structural feature imparts specific properties, such as enhanced binding affinity to certain molecular targets and improved solubility in organic solvents. These characteristics make it particularly useful in specialized applications where other phosphonic acids may not be as effective .
Properties
IUPAC Name |
2-phenylethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYSJCMAFSRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196930 | |
| Record name | (2-Phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-30-4 | |
| Record name | Phenylethanephosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Phenylethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4672-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Phenylethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-PHENYLETHYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYS2CJ2L67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (1-Amino-2-phenylethyl)phosphonic acid (APEP) in plants?
A1: APEP acts as a potent inhibitor of the enzyme phenylalanine ammonia-lyase (PAL) in various plants. [, ] PAL is a key enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of various phenolic compounds, including lignin and some phytoalexins. [, ] By inhibiting PAL, APEP disrupts the production of these compounds, ultimately affecting plant growth and defense mechanisms. [, ]
Q2: How does the stereochemistry of APEP affect its inhibitory activity on phenylalanine ammonia-lyase (PAL)?
A2: Studies show that the (R)-enantiomer of APEP exhibits significantly stronger inhibition of PAL compared to the (S)-enantiomer. [] For instance, (R)-APEP demonstrates a Ki value of 1.5 μM for buckwheat PAL, while the Ki value for (S)-APEP is 11.6 μM. [] This difference highlights the stereospecificity of PAL's active site and its interaction with APEP.
Q3: How does APEP impact the interaction between soybean and pathogens like Phytophthora megasperma f.sp. glycinea?
A3: APEP application can influence the defense response of soybean against pathogens. [, ] By inhibiting PAL and consequently reducing phytoalexin production, APEP can potentially affect the plant's resistance mechanisms against infection. [, ] This effect has been observed in interactions with Phytophthora megasperma f.sp. glycinea, where APEP treatment influenced the accumulation of the phytoalexin glyceollin and altered the expression of resistance. [, ]
Q4: Can APEP affect the symbiotic relationship between soybean and Bradyrhizobium japonicum?
A4: Research suggests that APEP can interfere with the early stages of nodule formation in the symbiotic relationship between soybean and Bradyrhizobium japonicum. [] When applied during the initial 20 hours of the interaction, APEP, at concentrations that didn't inhibit plant or bacterial growth, significantly reduced the number of nodules formed. [] This observation suggests that PAL activity and, by extension, the phenylpropanoid pathway, play a crucial role in the early signaling events leading to successful nodulation.
Q5: Does (1-Amino-2-phenylethyl)phosphonic acid (APEP) affect protein synthesis in a similar manner to its inhibition of PAL?
A5: While APEP effectively inhibits PAL, research indicates that it does not significantly inhibit phenylalanine-tRNA synthetases (PRSs), the enzymes responsible for attaching phenylalanine to its corresponding tRNA during protein synthesis. [] This selectivity makes APEP a valuable tool for specifically studying the phenylpropanoid pathway and its downstream effects without directly interfering with general protein synthesis.
Q6: How does (1-Amino-2-phenylethyl)phosphonic acid interact with Carboxypeptidase A?
A6: (S)-(+)-(1-Amino-2-phenylethyl)phosphonic acid acts as an inhibitor of Carboxypeptidase A. [, ] X-ray diffraction studies reveal that the phosphonate group of the inhibitor binds to the zinc ion in the enzyme's active site. [] This binding occurs in a monodentate fashion, with additional interactions from Arg127 and Glu270 residues stabilizing the complex. [] Interestingly, the inhibitor exhibits two possible binding orientations within the active site. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








